molecular formula C16H19NO3 B563692 N-Desmethyl Galanthamine-O-methyl-d3 CAS No. 1128108-98-4

N-Desmethyl Galanthamine-O-methyl-d3

Cat. No.: B563692
CAS No.: 1128108-98-4
M. Wt: 276.35
InChI Key: AIXQQSTVOSFSMO-YRULUCPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Galanthamine Derivatives

The journey of galanthamine derivatives began with the pioneering work conducted in the Soviet Union during the 1940s, when researchers first isolated galanthamine from the bulbs of Galanthus nivalis, commonly known as the common snowdrop. In 1947, a Soviet journal documented the presence of previously unknown alkaloids in the common snowdrop, with the authors naming the major compound galanthamine. This initial discovery was further refined when N. Proskurnina and A. Yakovleva successfully isolated the compound in 1952 from the Caucasian snowdrop, specifically Galanthus woronowii.

The therapeutic potential of galanthamine remained largely unexplored until 1960, when researchers discovered its inhibitory effects on cholinesterases. This finding demonstrated stronger activity toward muscle acetylcholinesterase compared to pyridostigmine, though somewhat less than neostigmine. The subsequent decades witnessed the development of galanthamine as a treatment for various neurological conditions, including myopathies and postpolio paralytic conditions, primarily under the trade name Nivalin.

The evolution toward galanthamine derivatives, particularly N-desmethyl galanthamine, emerged as researchers sought to understand the metabolic pathways of the parent compound. N-desmethyl galanthamine, also known as norgalanthamine, represents a key metabolite formed through the demethylation process. This metabolite has garnered significant attention for its distinct biological properties, including notable hair-growth promoting effects. The development of deuterium-labeled versions of this metabolite represents the latest advancement in creating precise analytical tools for pharmaceutical research.

Compound Discovery Year Source Plant Key Researchers
Galanthamine 1947 Galanthus nivalis Soviet researchers
Purified Galanthamine 1952 Galanthus woronowii N. Proskurnina, A. Yakovleva
N-desmethyl Galanthamine 1990s Metabolite identification Various pharmaceutical teams

Role of Deuterium Labeling in Analytical Chemistry

Deuterium labeling has revolutionized analytical chemistry by providing unprecedented accuracy in quantitative analysis, particularly in mass spectrometry applications. Stable isotope-labeled compounds utilize non-radioactive isotopes such as deuterium, carbon-13, nitrogen-15, and oxygen-18 to create molecules that are chemically identical to their unlabeled counterparts but distinguishable by mass. This unique characteristic makes them invaluable as internal standards in analytical procedures.

The implementation of deuterium labeling addresses several critical challenges in analytical chemistry. Deuterium-labeled internal standards compensate for sample losses during extraction and preparation procedures, improve analytical sensitivity, and correct for matrix effects that can compromise measurement accuracy. The chemical behavior of deuterium-labeled molecules remains virtually identical to their unlabeled versions, ensuring that they undergo the same chemical transformations and exhibit similar chromatographic behavior.

In pharmaceutical research, deuterium-labeled compounds serve as benchmarks for drug metabolism studies and pharmacokinetic investigations. The incorporation of deuterium atoms at specific positions within the molecule creates mass differences that are easily detected by mass spectrometry, allowing for precise quantification of target compounds even in complex biological matrices. This approach has proven particularly valuable in studying acetylcholinesterase inhibitors, where accurate measurement of drug concentrations and metabolite formation is crucial for understanding therapeutic efficacy.

The stability of deuterium labels depends critically on their positioning within the molecule. Deuterium atoms must be placed at non-exchangeable sites to prevent loss or replacement through chemical exchange with protons from solvents or biological matrices. This consideration is particularly important in aqueous environments where hydrogen-deuterium exchange can compromise the integrity of the labeled compound.

Stable Isotope Mass Difference Common Applications Exchange Stability
Deuterium (²H) +1 amu per atom Drug metabolism studies High (when properly positioned)
Carbon-13 (¹³C) +1 amu per atom Metabolic pathway analysis Very high
Nitrogen-15 (¹⁵N) +1 amu per atom Protein synthesis studies Very high
Oxygen-18 (¹⁸O) +2 amu per atom Water incorporation studies Moderate

Nomenclature and Structural Classification

N-Desmethyl Galanthamine-O-methyl-d3 carries the Chemical Abstracts Service number 1128108-98-4 and possesses the molecular formula C₁₆H₁₆D₃NO₃, with a molecular weight of 276.35 daltons. The systematic name for this compound is (8aS,10R,12aS)-1,2,3,4,8a,9-Hexahydro-7-(methoxy-d3)-10H-benzofuro[3a,3,2-ef]benzazepin-10-ol, which precisely describes its stereochemical configuration and structural features.

The nomenclature of this compound reflects several key structural modifications from the parent galanthamine molecule. The prefix "N-Desmethyl" indicates the removal of a methyl group from the nitrogen atom, transforming galanthamine into its demethylated metabolite. The "O-methyl-d3" designation specifies that the methoxy group attached to the oxygen atom contains three deuterium atoms instead of the typical hydrogen atoms.

Alternative nomenclature for this compound includes (-)-N-Demethylgalanthamine-d3, N-Norgalanthamine-d3, and Norgalantamine-d3. These synonymous names reflect different naming conventions used across various chemical databases and research publications. The stereochemical descriptors (8aS,10R,12aS) indicate the specific three-dimensional arrangement of atoms around the chiral centers, which is crucial for the compound's biological activity and analytical behavior.

The structural classification of this compound places it within the benzazepine family of compounds, specifically as a substituted benzofurobenzazepine. This classification reflects the presence of fused benzene, furan, and azepine ring systems that characterize the galanthamine alkaloid family. The compound maintains the essential structural features required for acetylcholinesterase inhibition while incorporating deuterium labels for analytical applications.

The molecular structure features three chiral centers, inherited from the parent galanthamine molecule, which determine the compound's stereochemical properties and biological activity. The presence of deuterium atoms in the methoxy group creates a distinct mass signature that enables precise identification and quantification in mass spectrometry applications, while preserving the essential chemical and biological properties of the parent compound.

Structural Feature Description Functional Significance
Benzofurobenzazepine core Fused ring system Acetylcholinesterase binding
Three chiral centers (8aS,10R,12aS) configuration Stereochemical activity
Deuterium-labeled methoxy -OCD₃ group Mass spectrometry identification
Hydroxyl group Secondary alcohol Hydrogen bonding capability
Nitrogen atom Demethylated amine Reduced basicity compared to parent

Properties

IUPAC Name

(1S,12S,14R)-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13-,16-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXQQSTVOSFSMO-YRULUCPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(CNCC[C@]34C=C[C@@H](C[C@@H]4O2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Galanthamine-O-methyl-d3 involves the deuteration of the methoxy group in Galanthamine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Galanthamine-O-methyl-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Desmethyl Galanthamine-O-methyl-d3 has several scientific research applications:

Mechanism of Action

N-Desmethyl Galanthamine-O-methyl-d3, being a labeled analog of Galanthamine, shares a similar mechanism of action. Galanthamine is a selective acetylcholinesterase inhibitor, which increases the concentration of acetylcholine in the brain. This action helps in the treatment of conditions like Alzheimer’s disease by enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Galanthamine-O-methyl-d3

Structural Differences :

  • N-Desmethyl Galanthamine-O-methyl-d3 lacks the methyl group on the nitrogen atom, whereas Galanthamine-O-methyl-d3 retains it. Both share deuterium labeling at the O-methyl group.
    Functional and Research Applications :
  • It is used in tracer studies to quantify galanthamine metabolism.
  • This compound is likely employed to study demethylation pathways or as a metabolite reference in assays .
    Key Data :
Parameter Galanthamine-O-methyl-d3 This compound
CAS Number Not provided 1128108-98-4
Deuterium Substitution O-methyl-d3 O-methyl-d3
Methylation Status Methylated at N Desmethylated at N
Research Use AChE inhibition tracking Metabolic pathway analysis
Price (2.5 mg) $380 Not disclosed

ent-Galanthamine

Structural Differences :

  • ent-Galanthamine (CAS: 60384-53-4) is the enantiomer of natural galanthamine, differing in stereochemistry. Unlike this compound, it lacks deuterium and retains the N-methyl group.
    Functional and Research Applications :
  • ent-Galanthamine is used to study stereospecificity in AChE binding. Its 1 mg is priced at $380 , indicating high synthesis costs due to enantiomeric purity .

Pharmacokinetic and Metabolic Insights

While direct pharmacokinetic data for this compound is scarce, analogs like N-desmethyl selumetinib () demonstrate that demethylation reduces metabolic stability. For selumetinib, the geometric mean metabolite-to-parent ratio for Cmax was 6.7–7.2% , suggesting low conversion rates . By analogy, this compound may exhibit similar low bioavailability, necessitating deuterium labeling for accurate detection in biological matrices.

Research Implications

  • Deuterated Analogs: The deuterium in this compound enhances its utility in mass spectrometry, reducing interference from endogenous compounds .
  • Demethylation Effects : The absence of the N-methyl group may alter binding affinity to AChE compared to methylated analogs, warranting further kinetic studies.
  • Stereochemical Considerations : ent-Galanthamine’s inactivity relative to natural galanthamine underscores the importance of stereochemistry in AChE inhibition .

Biological Activity

N-Desmethyl Galanthamine-O-methyl-d3 is a deuterium-labeled derivative of galanthamine, an alkaloid known for its role as an acetylcholinesterase (AChE) inhibitor. This compound has gained attention due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Acetylcholinesterase Inhibition

This compound primarily acts as a selective inhibitor of acetylcholinesterase (AChE) . By binding to AChE, it prevents the breakdown of acetylcholine (ACh), leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism enhances cholinergic signaling, which is crucial for cognitive functions such as memory and learning .

Dopaminergic Modulation

Research indicates that galanthamine, and by extension its derivatives like this compound, may also influence dopaminergic neurotransmission. In studies involving animal models, administration of galanthamine has been shown to augment dopamine release in the hippocampus, suggesting a potential role in modulating dopaminergic pathways alongside cholinergic activity . This dual action may contribute to its cognitive-enhancing effects.

Cognitive Enhancement

Studies have demonstrated that this compound can improve cognitive function in models of Alzheimer's disease. For instance, in experiments where amyloid-beta was injected into mice to induce cognitive deficits, administration of galanthamine improved performance in novel object recognition tasks and conditioned fear tests. These effects were linked to enhanced dopaminergic activity mediated by nicotinic receptors .

Neuroprotective Properties

The compound exhibits neuroprotective effects that may be attributed to its ability to modulate neurotrophic factors. Research has shown that galanthamine can increase insulin-like growth factor 2 (IGF2) mRNA levels in the hippocampus, which is associated with neuroprotection and synaptic plasticity . Additionally, it has been observed to influence brain-derived neurotrophic factor (BDNF) levels, further supporting its potential as a neuroprotective agent.

In Vitro Studies

In vitro analyses have established that this compound has an IC50 value of approximately 500 nM for AChE inhibition . This potency suggests that it is effective at relatively low concentrations, making it a promising candidate for therapeutic applications.

Animal Studies

Various animal studies have reinforced the cognitive benefits associated with this compound. For example:

  • Cognitive Tests : Mice treated with galanthamine showed significant improvements in memory tasks compared to control groups receiving only vehicle injections. The improvements were negated when nicotinic receptor antagonists were administered, indicating the necessity of cholinergic pathways for these effects .
  • Dopaminergic Activation : The enhancement of dopamine release in the hippocampus was noted following galanthamine treatment, providing evidence for its role in modulating multiple neurotransmitter systems .

Comparative Analysis

CompoundMechanism of ActionIC50 (AChE Inhibition)Cognitive Improvement
This compoundAChE inhibitor; Dopaminergic modulation500 nMYes
GalanthamineAChE inhibitor; Positive allosteric modulator~500 nMYes
RivastigmineAChE inhibitor; Butyrylcholinesterase inhibitor1.5 nMYes

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-Desmethyl Galanthamine-O-methyl-d3 in biological matrices?

  • Methodology :

  • Solid-Phase Extraction (SPE) : Isolate the compound from biological matrices (e.g., plasma) using SPE to reduce matrix interference .

  • LC-MS/MS Systems : Employ two optimized LC-MS/MS setups: one for polar analytes (e.g., using hydrophilic interaction chromatography) and another for non-polar compounds (e.g., reversed-phase C18 columns with gradient elution). This dual-system approach minimizes cross-interference and enhances sensitivity .

  • Validation Parameters : Include limits of detection (LOD: ~0.1 ng/mL), linearity (R² > 0.99), and precision (CV < 15%) to ensure reproducibility .

    | Analytical Method Comparison |
    |----------------------------------|-------------------------------------------|
    | Technique | HPLC | LC-MS/MS |
    | Sensitivity | Moderate (LOD ~1 ng/mL) | High (LOD ~0.1 ng/mL) |
    | Matrix Compatibility | Limited by co-eluting impurities | Enhanced via SPE and dual-system separation |
    | Reference | | |

Q. How is the purity of this compound validated during synthesis?

  • Methodology :

  • Chromatographic Purity : Use High-Performance Liquid Chromatography (HPLC) with UV detection to achieve ≥99% purity, as per pharmacopeial standards for deuterated analogs .
  • Gas–Liquid Chromatography (GLC) : Validate volatile impurities (e.g., residual solvents) with distilling range checks (e.g., 164.5–167.5°C for related reagents) .
  • Isotopic Enrichment : Confirm deuterium incorporation via mass spectrometry, ensuring minimal protio (<2%) or partial deuteration .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its pharmacokinetic (PK) profile compared to the non-deuterated form?

  • Methodology :

  • Deuterium Isotope Effect (DIE) Studies : Compare metabolic stability using human liver microsomes. Deuterium at labile positions (e.g., methyl groups) reduces CYP-mediated oxidation, prolonging half-life (t½) .
  • Cross-Study PK Analysis : In clinical trials, measure metabolite-to-parent ratios (e.g., geometric mean 5.9–8.3% for AUC) to assess deuterium’s impact on clearance .
  • Potency Assays : Use in vitro kinase inhibition assays to quantify pharmacologic activity differences. For example, deuterated metabolites may exhibit 3–5-fold higher potency due to altered binding kinetics .

Q. What experimental approaches resolve discrepancies in metabolite contribution to pharmacological activity?

  • Methodology :

  • Fractional Activity Modeling : Calculate the metabolite’s contribution (e.g., 21–35% for N-desmethyl selumetinib) using in vitro potency (IC50) and in vivo exposure (AUC) data .

  • Population PK/PD Modeling : Incorporate sparse sampling data (e.g., predose and 0.25–48 h postdose) to address variability in low-concentration metabolites .

  • Drug Interaction Studies : Use transfected cell systems (e.g., HEK293 expressing CYP isoforms) to confirm lack of clinically relevant interactions, as seen with selumetinib analogs .

    Key Parameters for Metabolite Contribution Analysis
    Parameter
    Metabolite-to-parent AUC ratio
    In vitro potency multiplier
    Detection limit in plasma

Q. How can researchers optimize bioanalytical workflows for low-abundance metabolites like this compound?

  • Methodology :

  • Microsampling Techniques : Implement dried blood spots (DBS) to enhance stability and reduce sample volume requirements .
  • Tandem Mass Spectrometry : Use MRM (multiple reaction monitoring) transitions specific to deuterated ions (e.g., m/z shifts +3) to improve selectivity .
  • Method Harmonization : Cross-validate assays across labs using shared reference standards (e.g., USP-grade reagents with ≥98% purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.